Cyclic adenosine monophosphate is a crucial second messenger in cellular signaling pathways. It is synthesized from adenosine triphosphate through the action of the enzyme adenylate cyclase, which converts ATP into cyclic adenosine monophosphate and pyrophosphate. This compound plays a pivotal role in various biological processes by transmitting signals from extracellular stimuli to intracellular targets, thus influencing a wide range of physiological functions.
Cyclic adenosine monophosphate undergoes several key reactions within cells:
These reactions are critical for regulating the levels of cyclic adenosine monophosphate in the cell, thereby controlling its signaling effects.
Cyclic adenosine monophosphate is involved in numerous biological activities:
Cyclic adenosine monophosphate can be synthesized through various methods:
Cyclic adenosine monophosphate has several applications in research and medicine:
Research has demonstrated that cyclic adenosine monophosphate interacts with various proteins and pathways:
Several compounds share structural or functional similarities with cyclic adenosine monophosphate. Here’s a comparison highlighting their uniqueness:
Compound | Structure/Function | Unique Features |
---|---|---|
Cyclic Guanosine Monophosphate | Similar second messenger; derived from guanosine triphosphate | Primarily involved in vasodilation and smooth muscle relaxation |
Adenosine Monophosphate | Precursor to cyclic adenosine monophosphate; involved in energy transfer | Does not function as a second messenger |
Inositol Trisphosphate | Involved in signaling pathways; derived from phosphatidylinositol | Functions mainly through calcium signaling pathways |
Cyclic adenosine monophosphate stands out due to its extensive role in mediating hormonal responses and regulating metabolic processes across various cell types.
Cyclic adenosine monophosphate exhibits the molecular formula $$ \text{C}{10}\text{H}{12}\text{N}{5}\text{O}{6}\text{P} $$ with a molecular weight of 329.21 daltons [1] [2] [3]. The compound consists of 10 carbon atoms, 12 hydrogen atoms, 5 nitrogen atoms, 6 oxygen atoms, and 1 phosphorus atom [1] [4]. This nucleotide derivative represents a second messenger molecule derived from adenosine triphosphate through enzymatic cyclization [5].
The systematic International Union of Pure and Applied Chemistry name for cyclic adenosine monophosphate is (4aR,6R,7R,7aS)-6-(6-amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d] [1] [6] [5]dioxaphosphinine-2,7-diol 2-oxide [5] [2]. Alternative nomenclature includes adenosine 3',5'-cyclic monophosphate and 3',5'-cyclic adenosine monophosphate [1] [3]. The Chemical Abstracts Service registry number is 60-92-4 [1] [4] [7].
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₅O₆P |
Molecular Weight | 329.21 g/mol |
CAS Number | 60-92-4 |
Exact Mass | 329.052521 |
Monoisotopic Mass | 329.052520 |
Cyclic adenosine monophosphate adopts a distinctive three-dimensional configuration characterized by a bicyclic phosphodiester structure. Nuclear magnetic resonance studies reveal that the molecule exists in syn-anti conformational equilibrium, with nearly equimolar populations of both conformers under physiological conditions [8]. The glycosidic bond orientation significantly influences the biological activity, with high anti conformations being particularly important for adenylate cyclase activation [9] [10].
Temperature-dependent conformational analysis demonstrates that thermal activation shifts the equilibrium toward the syn conformation at elevated temperatures [8]. The conformational transition exhibits positive enthalpy change (ΔH = 5.8 ± 1.5 kcal/mol) and positive entropy change (ΔS = 19.0 ± 3 cal/mol per degree) [8]. In dimeric states, cyclic adenosine monophosphate molecules preferentially adopt trans-stacking conformations with specific hydrogen-hydrogen interactions between H(2) and H(8) protons of adjacent molecules [8].
X-ray crystallographic investigations of cyclic adenosine monophosphate receptor protein complexes reveal that the ligand becomes completely buried within the beta roll structure and alpha helix interface [11]. The adenine moiety forms critical hydrogen bonding interactions with multiple protein subunits simultaneously, while the cyclic phosphate group establishes salt bridge interactions with arginine residues [11].
The cyclic phosphodiester linkage between the 3' and 5' positions of the ribose moiety constitutes the essential structural feature responsible for the biological activity of cyclic adenosine monophosphate [5] [12]. This unique cyclic arrangement differentiates the molecule from linear nucleotide monophosphates and enables specific recognition by protein kinase A and other cyclic adenosine monophosphate-dependent effector proteins [13] [14].
The adenine base contributes significantly to binding specificity through multiple hydrogen bonding interactions. Studies demonstrate that the 6-amino group of adenine interacts simultaneously with both subunits of cyclic adenosine monophosphate receptor protein, suggesting that ligand binding induces conformational changes in protein quaternary structure [11]. The purine ring system provides hydrophobic interactions through pi-electron systems with corresponding acceptor sites at active binding regions [15].
Structural modifications at specific positions dramatically alter biological activity. Substitutions at the 8-position of the adenine base with bulky groups eliminate adenylate cyclase activation capability, consistent with steric constraints imposed by the high anti conformational requirement [9] [10]. The phosphate group charge distribution influences membrane permeability and cellular uptake, with esterified derivatives showing enhanced membrane penetration properties [16].
Cyclic adenosine monophosphate demonstrates high water solubility with values ranging from 10 to 50 mg/mL depending on preparation conditions [4] [7] [17]. The free acid form exhibits water solubility of approximately 50 mg/mL at room temperature [4] [7]. The sodium salt derivative shows enhanced aqueous solubility with values reaching 50 mg/mL [17]. The pH of aqueous solutions of the free acid form is approximately 3.0, reflecting the acidic nature of the phosphate group [4].
Solubility studies in mixed solvent systems reveal that cyclic adenosine monophosphate sodium salt solubility decreases markedly with increasing organic solvent content [18]. In water-ethanol, water-methanol, and water-acetone mixtures, maximum solubility occurs in pure water and diminishes as the mole fraction of organic solvent increases [18]. Temperature effects on solubility follow typical endothermic dissolution patterns, with solubility increasing with temperature [18].
Solvent System | Temperature (K) | Solubility (mg/mL) |
---|---|---|
Pure Water | 298.15 | 50 |
Water (pH 3.0) | 298.15 | 10 |
Sodium Salt in Water | 298.15 | 50 |
The compound exhibits limited solubility in organic solvents. Ethanol, dimethyl sulfoxide, and dimethyl formamide serve as suitable organic solvents for preparation of stock solutions, with solubility values of approximately 0.5, 25, and 30 mg/mL respectively for related derivatives [19]. These organic solvent systems require inert gas purging to prevent oxidative degradation [19].
Cyclic adenosine monophosphate exhibits thermal decomposition at elevated temperatures with a melting point ranging from 219-220°C to 260°C depending on the measurement conditions and sample purity [4] [20] [12] [7] [21]. The compound decomposes upon melting rather than exhibiting a sharp melting transition [4]. Differential scanning calorimetry studies indicate irreversible thermal denaturation processes when the molecule is protein-bound [22].
Storage stability investigations demonstrate that cyclic adenosine monophosphate requires refrigeration at -20°C for long-term preservation [4] [17] [21]. The compound is hygroscopic and readily absorbs moisture from atmospheric conditions [4] [17]. Room temperature storage results in significant degradation, with solutions showing greater than 10% variation after 9 days and greater than 75% decomposition after 14 days [23]. Refrigerated storage at 4°C maintains stability for at least 25 weeks [23].
Storage Condition | Temperature | Stability Period |
---|---|---|
Refrigerated | -20°C | Long-term |
Refrigerated | 4°C | 25 weeks |
Room Temperature | 20-25°C | 9 days (10% loss) |
The predicted acid dissociation constant (pKa) value is 1.00 ± 0.60, indicating strong acidic character of the phosphate group [4]. This low pKa value reflects the high degree of ionization under physiological pH conditions. The compound maintains chemical stability under neutral pH conditions but may undergo hydrolysis under extreme alkaline conditions [18].
Mass spectrometry collision cross section measurements provide detailed information about the gas-phase ion structure of cyclic adenosine monophosphate. Drift time ion mobility spectrometry reveals collision cross section values ranging from 171.8 to 189.0 Ų depending on the ionization state and measurement conditions [1].
For protonated molecular ions [M+H]⁺, collision cross section values of 172.6, 176.8, and 177.0 Ų have been determined using different calibration standards and measurement protocols [1]. Sodium adduct ions [M+Na]⁺ exhibit larger collision cross sections ranging from 181.0 to 189.0 Ų, reflecting the increased ionic radius and altered gas-phase conformation [1]. Deprotonated molecular ions [M-H]⁻ show collision cross section values of 171.8 to 172.0 Ų [1].
Ion Form | Collision Cross Section (Ų) | Method |
---|---|---|
[M+H]⁺ | 172.6 | DT, single field |
[M+H]⁺ | 176.8 | DT, ESI tuning mix |
[M+H]⁺ | 177.0 | DT, ESI tuning mix |
[M+Na]⁺ | 181.0 | DT, ESI tuning mix |
[M+Na]⁺ | 188.6 | DT, ESI tuning mix |
[M-H]⁻ | 171.8 | DT, ESI tuning mix |
[M-H]⁻ | 172.0 | DT, ESI tuning mix |
These collision cross section measurements enable differentiation between cyclic adenosine monophosphate and its structural isomers in complex biological matrices. The values provide crucial calibration data for ion mobility mass spectrometry applications in metabolomics and pharmacokinetic studies.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of cyclic adenosine monophosphate through both one-dimensional and two-dimensional techniques. ¹H nuclear magnetic resonance spectra recorded at 600 MHz in deuterium oxide reveal characteristic chemical shift patterns for all proton environments [24] [25].
The adenine base protons exhibit distinctive chemical shifts with H(2) appearing at 8.137 ppm and H(8) at 8.168 ppm in deuterium oxide solution [25]. The ribose sugar protons show characteristic splitting patterns with H(1') at 6.11 ppm and H(2'), H(3') signals at 4.451 ppm [25]. These chemical shift values provide definitive identification of the cyclic adenosine monophosphate structure.
¹³C nuclear magnetic resonance analysis reveals carbon chemical shifts that distinguish the cyclic phosphate linkage from linear nucleotides [25]. The carbon atoms exhibit chemical shifts at 155.523 ppm (C2), 142.343 ppm (C3), 70.044 ppm (C1'), 121.205 ppm (C4), and 94.215 ppm (C10) [25]. Two-dimensional heteronuclear single quantum coherence experiments confirm carbon-proton connectivity patterns [26].
Nucleus | Chemical Shift (ppm) | Assignment |
---|---|---|
¹H | 8.168 | H(8) - Adenine |
¹H | 8.137 | H(2) - Adenine |
¹H | 6.11 | H(1') - Ribose |
¹H | 4.451 | H(2'), H(3') - Ribose |
¹³C | 155.523 | C2 - Adenine |
¹³C | 142.343 | C3 - Adenine |
¹³C | 121.205 | C4 - Adenine |
¹³C | 94.215 | C10 - Ribose |
¹³C | 70.044 | C1' - Ribose |
Nuclear magnetic resonance studies demonstrate that cyclic adenosine monophosphate exhibits self-association behavior in aqueous solution with an association constant of 1.1 ± 0.3 M⁻¹ at 25°C [8]. The thermodynamic parameters for self-association include enthalpy change of -5.8 ± 1.5 kcal/mol and entropy change of -19.0 ± 3 cal/mol per degree [8].
Mass spectrometry analysis of cyclic adenosine monophosphate reveals characteristic fragmentation patterns that enable structural identification and differentiation from isomeric compounds. Electrospray ionization mass spectrometry produces molecular ion peaks at m/z 330 corresponding to [M+H]⁺ ions [27] [28].
Collision-induced dissociation experiments demonstrate distinct fragmentation behavior compared to the 2',3'-cyclic isomer [27]. At low collision energies (10 V), the molecular ion at m/z 330 remains the predominant species. Increasing collision energy to 18 V produces moderate fragmentation while maintaining the molecular ion as the major peak [27]. At higher collision energies (23 V), extensive fragmentation occurs with formation of the adenine base fragment ion at m/z 136 [27].
The fragmentation pathway involves initial loss of the ribose-phosphate moiety followed by secondary decomposition processes. The base peak at m/z 136 corresponds to the protonated adenine fragment [C₅H₅N₅+H]⁺ [27]. Additional fragment ions include ribose-derived species and phosphate-containing fragments that provide structural confirmation.
Collision Energy (V) | Major Ion (m/z) | Relative Intensity | Fragment Identity |
---|---|---|---|
10 | 330 | 100% | [M+H]⁺ |
18 | 330 | 70% | [M+H]⁺ |
18 | 136 | 30% | Adenine⁺ |
23 | 136 | 100% | Adenine⁺ |
23 | 330 | 10% | [M+H]⁺ |
Tandem mass spectrometry methods enable quantitative determination of cyclic adenosine monophosphate in biological samples through selected reaction monitoring transitions [29]. The molecular ion to adenine base transition (m/z 330 → 136) provides the primary analytical transition for bioanalytical applications [29].
Infrared spectroscopy reveals characteristic vibrational frequencies that reflect the functional group composition and molecular structure of cyclic adenosine monophosphate. The spectrum exhibits distinct absorption bands corresponding to adenine base vibrations, ribose hydroxyl groups, and the cyclic phosphate moiety [30].
Hydroxyl group stretching vibrations appear in the broad region between 3200-3550 cm⁻¹, reflecting hydrogen bonding interactions in the solid state [32] [31]. The ribose hydroxyl groups contribute to this absorption region along with any associated water molecules in hydrated crystal forms [21].
Wavenumber Range (cm⁻¹) | Assignment | Intensity |
---|---|---|
3200-3550 | O-H Stretch | Strong, Broad |
2900-3100 | C-H Stretch | Medium |
1500-1700 | Aromatic C=C, C=N | Medium |
1200-1300 | P=O Stretch | Strong |
1000-1100 | P-O Stretch | Strong |
800-900 | Ring Deformation | Medium |
The cyclic phosphate group produces characteristic phosphorus-oxygen stretching vibrations in the 1000-1300 cm⁻¹ region [32] [31]. The phosphate P=O stretch typically appears around 1200-1300 cm⁻¹ as a strong absorption band, while P-O stretching vibrations occur in the 1000-1100 cm⁻¹ range [32] [31]. These phosphate-related vibrations distinguish cyclic adenosine monophosphate from non-phosphorylated adenosine derivatives.
Corrosive;Irritant